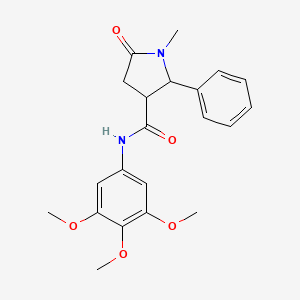![molecular formula C21H23N3O2 B11309040 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide](/img/structure/B11309040.png)
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide typically involves a multi-step process One common method includes the condensation of 4-methylbenzylhydrazine with an appropriate diketone to form the pyrazole ringThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring to yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxybenzamide group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydropyrazole derivatives, and various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide
- N-[1-(3-methylbenzyl)cyclopropyl]-2-(1H-pyrrol-1-yl)acetamide
Uniqueness
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propoxybenzamide group
Propriétés
Formule moléculaire |
C21H23N3O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H23N3O2/c1-3-14-26-19-10-8-18(9-11-19)21(25)23-20-12-13-22-24(20)15-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,25) |
Clé InChI |
QKZFGBGPFOTDAB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylsulfamoyl)benzyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11308961.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide](/img/structure/B11308968.png)
![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308974.png)
![6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11308977.png)
![3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11308982.png)
![2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11308988.png)
![ethyl 4-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11308994.png)
![4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-methylphenyl)-2-pyrrolidinone](/img/structure/B11309010.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309018.png)
![3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309021.png)
![[4-(methylsulfonyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11309025.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)

![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
